

Commercial suppliers of 7-Chloroquinolin-6-ol

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Compound of Interest

Compound Name: 7-Chloroquinolin-6-ol

Cat. No.: B11909949

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An In-Depth Technical Guide to the Procurement and Application of **7-Chloroquinolin-6-ol**

Abstract

7-Chloroquinolin-6-ol is a valuable heterocyclic building block for drug discovery and medicinal chemistry, yet it is not readily available as a catalog item from major commercial suppliers. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective procurement, validation, and application of this specialized reagent. We address the current commercial landscape, outline strategic options for obtaining the compound through custom synthesis, and detail the critical quality control methodologies required to ensure structural integrity and purity. Furthermore, we present a plausible synthetic pathway and a representative application workflow to highlight its utility in the development of complex bioactive molecules.

Introduction: The Significance of the 7-Chloroquinoline Scaffold

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1] The incorporation of a chlorine atom at the 7-position is a well-established strategy in drug design, famously exemplified by the antimalarial drug Chloroquine.[2] Derivatives of the

7-chloroquinoline scaffold have been extensively investigated for their therapeutic potential, exhibiting anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4]

The hydroxyl group in **7-Chloroquinolin-6-ol** offers a reactive handle for further chemical modification, allowing for the introduction of diverse substituents through etherification, esterification, or coupling reactions. This makes it a strategic intermediate for generating libraries of novel compounds for structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents.[5]

Commercial Availability Analysis: A Landscape of Analogs

A thorough survey of the chemical supplier market indicates that **7-Chloroquinolin-6-ol** is not a standard, off-the-shelf product. However, several key structural analogs and precursors are commercially available, providing either alternative scaffolds for research or essential starting materials for its synthesis. Researchers should consider these options based on the specific requirements of their synthetic route and research goals.

Product Name	CAS Number	Typical Purity	Key Commercial Suppliers
7-Chloroquinoline	612-61-3	≥98%	Sigma-Aldrich, TCI, Fluorochem
7-Chloroquinolin-4-ol	86-99-7	≥97%	TCI, Ark Pharm, CymitQuimica[6][7][8]
7-Chloroquinolin-5-ol	1236162-22-3	≥98%	Sigma-Aldrich (ChemScene)[9]
4,7-Dichloroquinoline	86-98-6	≥98%	Sigma-Aldrich, TCI

Strategic Procurement for a Non-Catalog Compound

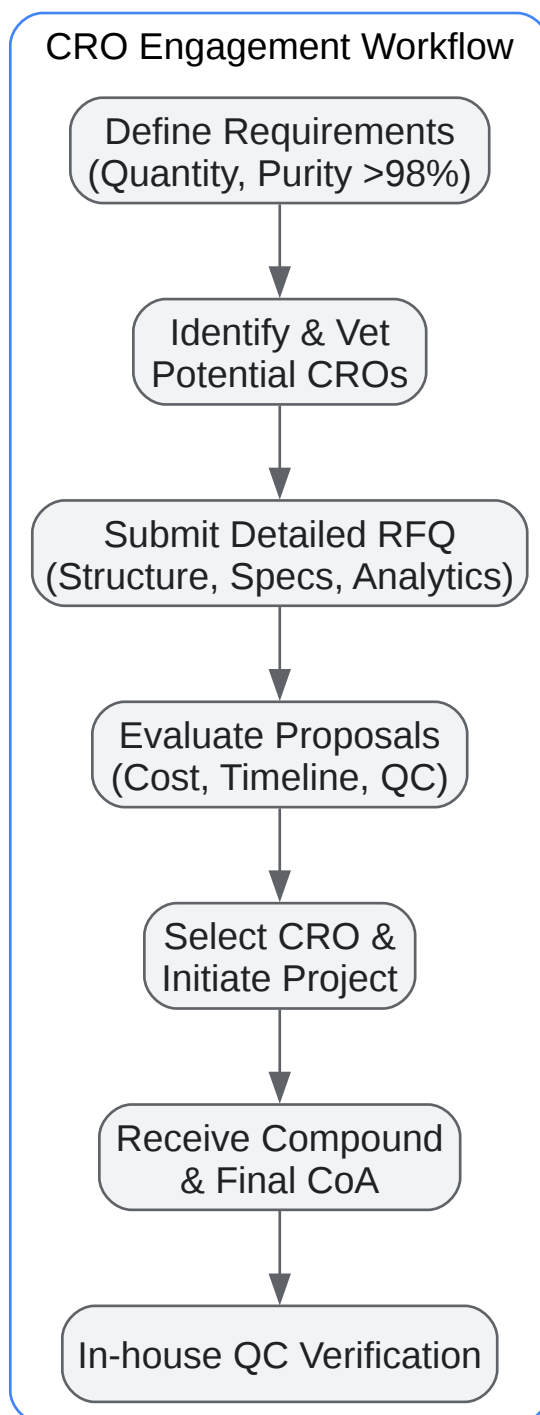
Given its limited commercial availability, obtaining **7-Chloroquinolin-6-ol** requires a strategic approach. The two primary options are outsourcing to a custom synthesis provider or performing an in-house synthesis.

Option 1: Custom Synthesis with a Contract Research Organization (CRO)

For research groups focused on downstream applications, contracting a specialized CRO is often the most efficient route. This approach leverages external expertise in synthetic chemistry, freeing up internal resources.

Key Steps for Engaging a CRO:

- Identify and Vet Potential CROs: Seek organizations with demonstrated experience in heterocyclic chemistry and a strong track-axle record.
- Provide a Detailed Request for Quotation (RFQ):
 - Chemical Structure: Provide the unambiguous structure of **7-Chloroquinolin-6-ol**.
 - Required Quantity: Specify the amount needed (e.g., 1g, 5g, 25g).
 - Purity Specification: A purity of >98% (as determined by HPLC and NMR) is a standard requirement for drug discovery applications.
 - Required Analytical Data: Request a comprehensive Certificate of Analysis (CoA) that includes ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and an HPLC trace.
- Evaluate Proposals: Compare quotes based on cost, timeline, and the CRO's proposed synthetic route and quality control measures.



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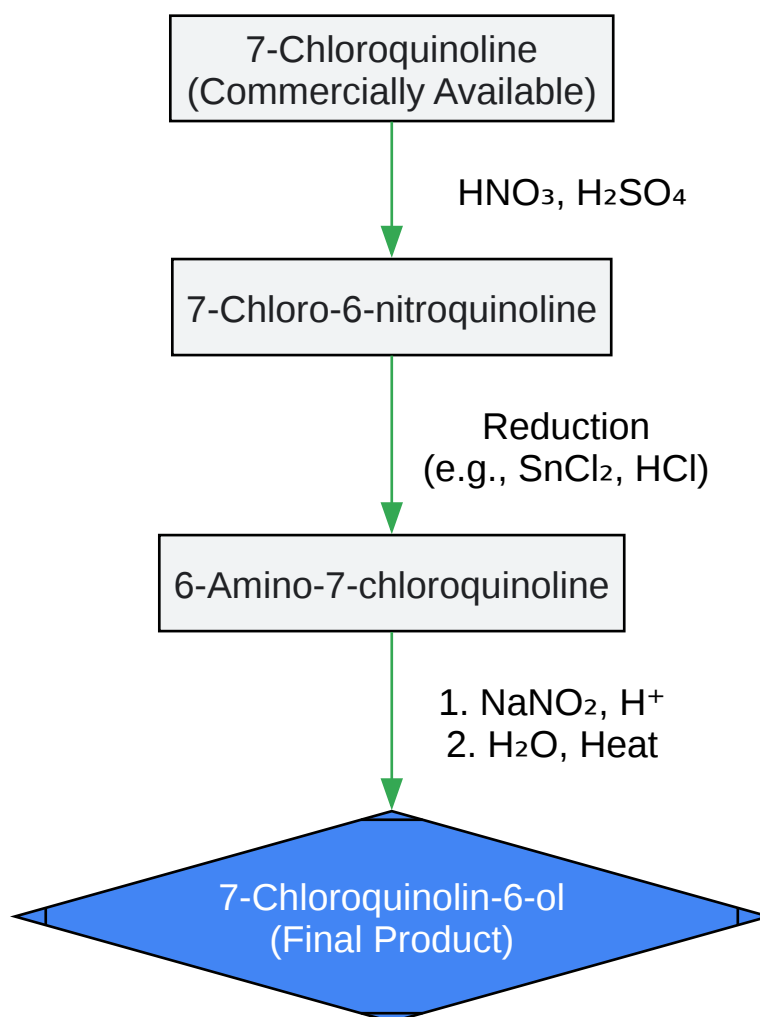
CRO Engagement Workflow Diagram.

Option 2: Proposed In-House Synthesis

For labs with synthetic chemistry capabilities, an in-house synthesis provides maximal control over the product's quality and supply. A plausible and robust pathway starts from the commercially available 7-chloroquinoline. This multi-step synthesis involves a regioselective nitration, followed by reduction and diazotization to install the hydroxyl group.

Proposed Synthetic Pathway:

- Nitration: Electrophilic nitration of 7-chloroquinoline using a mixture of concentrated nitric and sulfuric acids directs the nitro group primarily to the 6-position due to the directing effects of the chloro group and quinoline nitrogen.[10]
- Reduction: The resulting 7-chloro-6-nitroquinoline is then reduced to 6-amino-7-chloroquinoline. Standard reduction methods, such as catalytic hydrogenation ($\text{H}_2/\text{Pd-C}$) or chemical reduction (SnCl_2/HCl), are effective.
- Diazotization and Hydrolysis: The 6-amino group is converted into a diazonium salt using sodium nitrite in an acidic medium. Subsequent hydrolysis of the diazonium salt by heating in an aqueous solution yields the target compound, **7-Chloroquinolin-6-ol**.



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Proposed Synthesis of 7-Chloroquinolin-6-ol.

Critical Quality Control for Compound Validation

Whether sourced from a CRO or synthesized in-house, rigorous analytical validation is non-negotiable to ensure the compound's identity, purity, and suitability for downstream applications. The Certificate of Analysis should be scrutinized, and if necessary, validated with in-house testing.

Analytical Method	Purpose	Key Parameters to Verify
^1H & ^{13}C NMR	Structural Elucidation & Isomer Confirmation	Correct number of protons/carbons, expected chemical shifts, and coupling patterns consistent with the 6-hydroxy-7-chloro substitution pattern. Absence of signals from isomeric impurities. [1] [2]
Mass Spectrometry (MS)	Molecular Weight Confirmation	A molecular ion peak corresponding to the exact mass of $\text{C}_9\text{H}_6\text{ClNO}$ (Monoisotopic Mass: 179.0138 Da).
HPLC/UPLC	Purity Assessment	A single major peak indicating high purity (e.g., >98% by area). Method details (column, mobile phase, wavelength) should be provided. [11]
Melting Point	Physical Property Confirmation	A sharp melting point range indicates high purity.

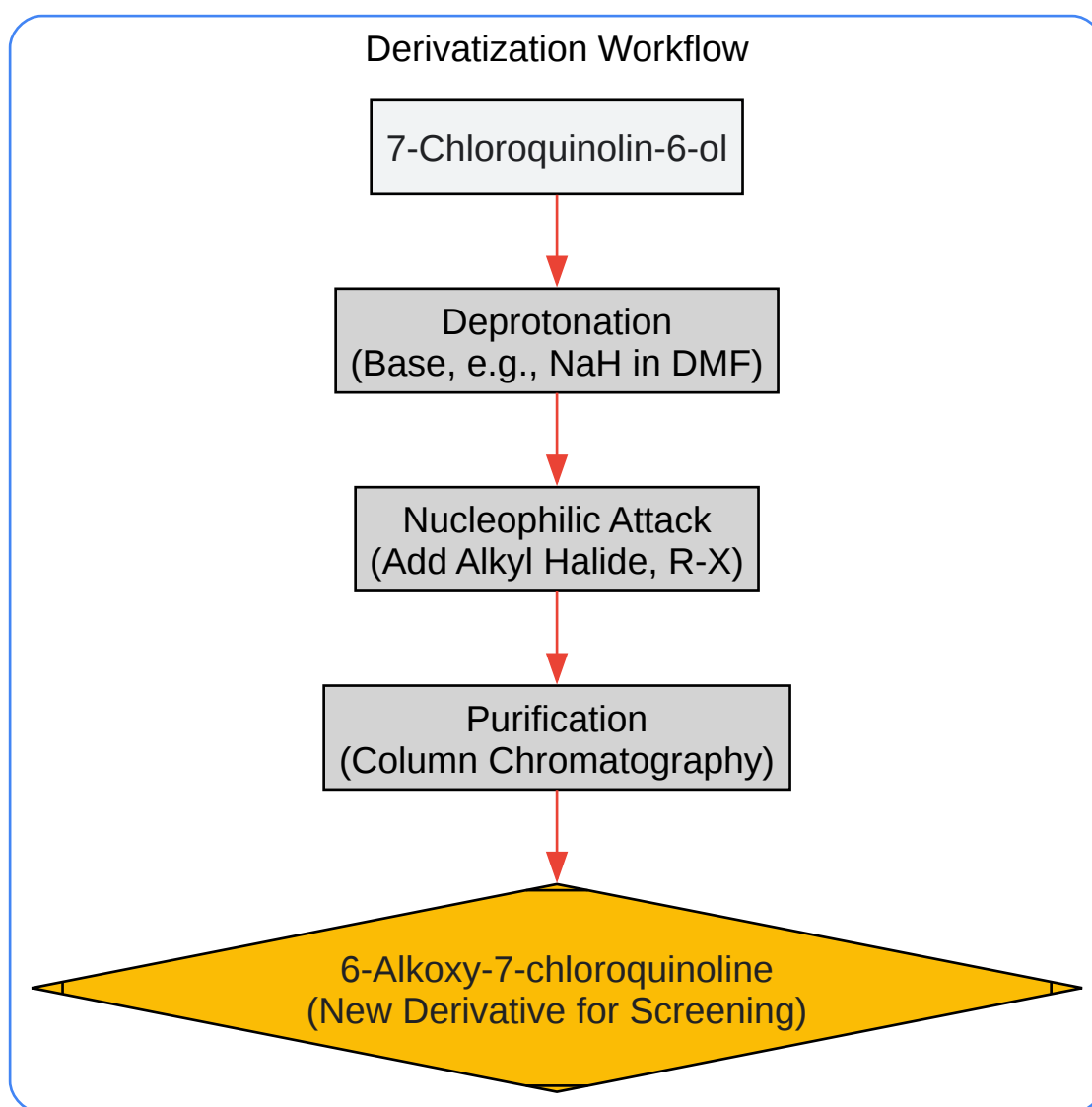
Application Workflow: Derivatization for SAR Studies

The primary value of **7-Chloroquinolin-6-ol** in drug discovery lies in its utility as a scaffold for creating new chemical entities. The hydroxyl group at the 6-position is a versatile functional group for derivatization. A common workflow involves O-alkylation to introduce a variety of side chains, which can modulate the compound's physicochemical properties and biological activity.

Example Protocol: O-Alkylation via Williamson Ether Synthesis

- Deprotonation: Dissolve **7-Chloroquinolin-6-ol** (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile. Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K_2CO_3) (1.1 - 1.5 eq), and stir at room temperature to form the corresponding alkoxide.

- Alkylation: Add the desired alkyl halide (R-X, e.g., benzyl bromide, ethyl bromoacetate) (1.1 eq) to the reaction mixture.
- Reaction: Heat the mixture (e.g., to 60-80 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup and Purification: Quench the reaction with water, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-alkoxy-7-chloroquinoline derivative.



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Example Derivatization Workflow.

Conclusion

While **7-Chloroquinolin-6-ol** is not a readily available catalog chemical, it remains an accessible and highly valuable building block for medicinal chemists. A strategic approach involving either collaboration with a reputable custom synthesis provider or a well-planned in-house synthesis can secure a reliable supply. The cornerstone of this strategy is a rigorous, multi-technique quality control process to unequivocally confirm the compound's structure and purity. By leveraging its versatile hydroxyl group, researchers can efficiently generate novel 7-chloroquinoline derivatives to fuel the engine of drug discovery and development.

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